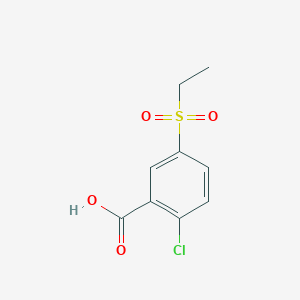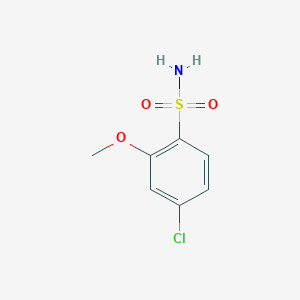![molecular formula C14H11ClO2S2 B1417358 ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 2197715-18-5](/img/structure/B1417358.png)
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Vue d'ensemble
Description
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a chemical compound with the empirical formula C14H11ClO3S . It has a molecular weight of 294.75 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(OCC)C1=CC2=C(C3=CC(Cl)=CC=C3OC2)S1 . The InChI string is 1S/C14H11ClO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the web search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is involved in the synthesis of various heterocyclic compounds. One example is the formation of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of prasugrel, a medication used to prevent blood clots. This process involves multiple steps including Vilsmerier reaction, cyclization, hydrazinolysis, azidation, rearrangement, and deprotection (Zhong Weihui, 2013).
In another study, ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is used to create novel perianellated tetracyclic heteroaromatics, showcasing its versatility as a synthon in complex organic syntheses (R. Mekheimer et al., 2005).
Applications in Medicinal Chemistry
The compound is also pivotal in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are of interest in medicinal chemistry for their potential biological activities. These compounds have been investigated for their ability to undergo further functionalization, such as chlorination and amination (E. Paronikyan et al., 2016).
In another research, ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is used in the synthesis of thieno[2,3-d]pyrimidines, demonstrating its significance in developing compounds with potential antibacterial properties (S. M. Radwan & E. A. Bakhite, 1999).
Development of Bioactive Compounds
- The compound has been employed in the discovery of new apoptosis-inducing agents for breast cancer, demonstrating its potential in the field of oncology. The synthesis involves multicomponent reactions and has shown promising results in both in vitro and in vivo studies, indicating its significance in cancer research (E. Gad et al., 2020).
Propriétés
IUPAC Name |
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S2/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLAMJSXUCFLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)





![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)

![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)



